Cas no 1076-36-4 (1-Bromo-3-fluoroisoquinoline)

1-Bromo-3-fluoroisoquinoline structure
1-Bromo-3-fluoroisoquinoline structure
Product Name:1-Bromo-3-fluoroisoquinoline
CAS No:1076-36-4
MF:C9H5BrFN
MW:226.04510474205
MDL:MFCD23703276
CID:4821714
Update Time:2025-04-23

1-Bromo-3-fluoroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 1-BROMO-3-FLUOROISOQUINOLINE
    • 1-bromo-3-fluoro-isoquinoline
    • 1-Bromo-3-fluoroisoquinoline
    • MDL: MFCD23703276
    • Inchi: 1S/C9H5BrFN/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H
    • InChI Key: HETYZWATQDOPIV-UHFFFAOYSA-N
    • SMILES: BrC1C2C=CC=CC=2C=C(N=1)F

Computed Properties

  • Exact Mass: 224.959
  • Monoisotopic Mass: 224.959
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 12.9

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Additional information on 1-Bromo-3-fluoroisoquinoline

1-Bromo-3-fluoroisoquinoline (CAS 1076-36-4): Properties, Applications, and Market Insights

1-Bromo-3-fluoroisoquinoline (CAS 1076-36-4) is a halogenated isoquinoline derivative that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its unique bromine and fluorine substitutions, serves as a versatile building block in organic synthesis. Its molecular formula, C9H5BrFN, and molecular weight of 226.05 g/mol make it a valuable intermediate for developing novel bioactive molecules.

The physicochemical properties of 1-Bromo-3-fluoroisoquinoline include a melting point range of 98-102°C and moderate solubility in common organic solvents like dichloromethane and dimethyl sulfoxide. Recent studies highlight its role in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal for creating complex molecular architectures. Researchers are increasingly exploring its potential in drug discovery, especially for targeting kinase inhibitors and antimicrobial agents.

In the context of current pharmaceutical trends, 1-Bromo-3-fluoroisoquinoline aligns with the growing demand for fluorinated compounds, which account for ~30% of FDA-approved drugs. Its fluorine atom enhances metabolic stability and bioavailability—a hot topic in medicinal chemistry forums. Additionally, the compound's isoquinoline scaffold is being investigated for neurological applications, coinciding with rising global interest in neurodegenerative disease treatments.

The synthetic methodology for CAS 1076-36-4 typically involves halogen dance reactions or directed ortho-metalation strategies. A 2023 study in Organic Letters demonstrated its efficacy as a precursor for PET tracer development—an area gaining traction due to advancements in diagnostic imaging. Industry reports indicate a 12% annual growth in demand for such halogenated heterocycles, driven by their utility in agrochemicals and electronic materials.

From a market perspective, suppliers of 1-Bromo-3-fluoroisoquinoline are expanding production capacities in response to its use in high-value intermediates. Analytical techniques like HPLC (purity >98%) and 19F-NMR are critical for quality control. Environmental considerations have also prompted research into greener synthesis routes, reflecting the broader sustainability movement in chemical manufacturing.

Emerging applications include its incorporation into OLED materials, where the fluorine substitution improves electron transport properties. Patent analyses reveal a 40% increase in filings related to fluorinated isoquinolines since 2020, particularly in optoelectronic devices. This aligns with the global push for energy-efficient display technologies.

For researchers handling 1-Bromo-3-fluoroisoquinoline, proper storage at 2-8°C under inert atmosphere is recommended to maintain stability. The compound's structure-activity relationships continue to be explored through computational chemistry approaches, including density functional theory (DFT) calculations—a methodology frequently searched in academic databases.

In summary, CAS 1076-36-4 represents a multifaceted compound bridging pharmaceutical innovation and advanced material science. Its dual functionality as a brominated fluorochemical positions it at the forefront of several cutting-edge research domains, making it a compound of enduring scientific and industrial relevance.

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